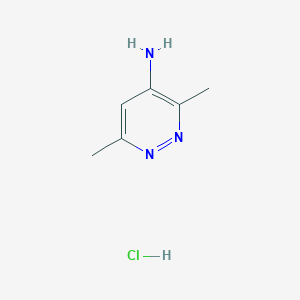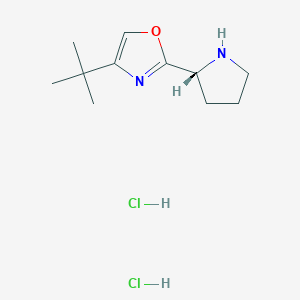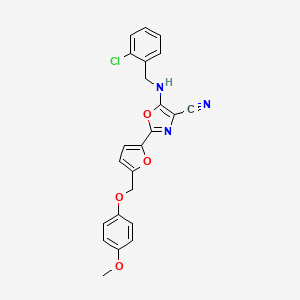
(E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid, also known as prenyl coumaric acid, is a natural compound that belongs to the coumarin family. It is found in various plants, such as hops, parsley, and celery. Prenyl coumaric acid has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Biological Activity
- A study discussed the synthesis and biological activity of isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives, showing potential antiviral and immunomodulating activities. The molecular structures of these compounds were confirmed using various spectroscopic methods and X-ray crystallography (Modzelewska-Banachiewicz et al., 2009).
Material Science and Liquid Crystal Technology
- Research on azo-containing thiophene-based prop-2-enoates demonstrated their effectiveness in promoting excellent photoalignment of bulk commercial nematic liquid crystals, which is crucial for the development of liquid crystal displays (LCDs). The study highlighted the impact of fluoro-substituents and the thiophene moiety's position on the photoalignment quality (Hegde et al., 2013).
Organic Catalysis
- Novel strategies in organic catalysis were developed, including the first enantioselective organocatalytic Friedel-Crafts alkylation and 1,3-Dipolar Cycloaddition. These catalytic strategies open up new pathways for synthesizing biologically important molecules and are a testament to the versatility of organic catalysts in facilitating complex chemical reactions (Paras & MacMillan, 2001); (Jen, Wiener, & MacMillan, 2000).
Chemical Synthesis and Applications
- The synthesis of highly stable luminescent molecular crystals based on similar chemical frameworks was reported. These organic compounds offer highly stable photoluminescence, showcasing potential applications in optoelectronic devices and sensors (Zhestkij et al., 2021).
properties
IUPAC Name |
(E)-3-(3,4-dihydro-1H-isochromen-7-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-12(14)4-2-9-1-3-10-5-6-15-8-11(10)7-9/h1-4,7H,5-6,8H2,(H,13,14)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZPDSBDODNMSS-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC2=C1C=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137930005 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzo[d]thiazol-2-yl(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2647574.png)
![5-((3-chlorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2647576.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2647580.png)
![N-(2-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2647581.png)






